3-Amino-5-(2-pyrazinyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876579 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876579 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods: Industrial production of MFCD32876579 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it feasible for large-scale manufacturing. The use of advanced techniques such as solid-phase extraction and liquid-liquid extraction can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876579 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876579 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as temperature, pressure, and pH levels .
Major Products Formed: The major products formed from the reactions of MFCD32876579 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
MFCD32876579 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in treating certain diseases. Industrially, MFCD32876579 is used in the production of various materials and chemicals, highlighting its versatility and importance .
Wirkmechanismus
The mechanism of action of MFCD32876579 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, making MFCD32876579 a valuable tool for studying cellular processes and developing new therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD32876579 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share some structural similarities but may differ in their reactivity and applications .
Uniqueness: What sets MFCD32876579 apart from similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it particularly valuable for a wide range of scientific and industrial applications, distinguishing it from other compounds in its class .
Eigenschaften
Molekularformel |
C7H8ClN5 |
---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
5-pyrazin-2-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N5.ClH/c8-7-3-5(11-12-7)6-4-9-1-2-10-6;/h1-4H,(H3,8,11,12);1H |
InChI-Schlüssel |
HJUFQHDHKPSFDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=CC(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.